The synthesis of 6-tert-Butyl-2-cyclopentylphenol can be achieved through several methods:
The Friedel-Crafts alkylation reaction proceeds through the formation of a carbocation from the alkyl halides, which then attacks the aromatic ring of phenol. The choice of solvents, temperature, and catalyst concentration significantly influences the reaction's outcome.
The molecular structure of 6-tert-Butyl-2-cyclopentylphenol consists of a cyclopentyl group attached to the second carbon of a phenolic ring, with a tert-butyl group at the sixth position.
| Property | Data |
|---|---|
| CAS Number | 93892-31-0 |
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | 2-tert-butyl-6-cyclopentylphenol |
| InChI | InChI=1S/C15H22O/c1-15(2,3)13-10-6-9-12(14(13)16)11-7-4-5-8-11/h6,9-11,16H,4-5,7-8H2,1-3H3 |
| Canonical SMILES | CC(C)(C)C1=CC=CC(=C1O)C2CCCC2 |
6-tert-Butyl-2-cyclopentylphenol undergoes various chemical reactions:
The oxidation process typically results in the formation of quinones that can further react with nucleophiles. Reduction reactions often yield cyclopentyl-substituted alcohols that may have different biological activities.
The mechanism by which 6-tert-Butyl-2-cyclopentylphenol exerts its effects involves several pathways:
Research indicates that compounds with similar structures often exhibit significant antioxidant properties due to their ability to scavenge free radicals effectively.
The physical properties of 6-tert-Butyl-2-cyclopentylphenol include:
The chemical properties include:
6-tert-Butyl-2-cyclopentylphenol has diverse applications across various fields:
This compound's unique structure and properties make it valuable for further research into its potential applications across multiple disciplines.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8